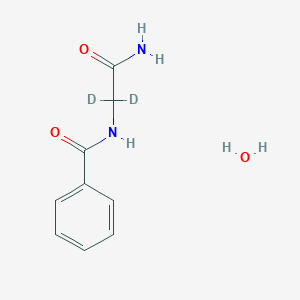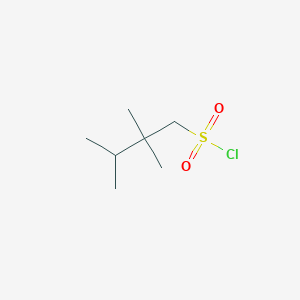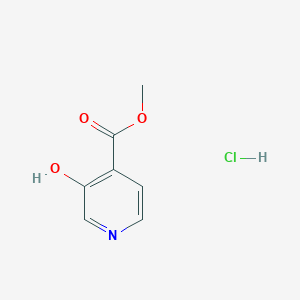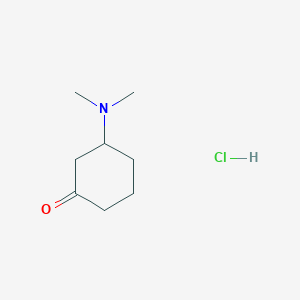
N-Benzoylglycine-2,2-D2
Vue d'ensemble
Description
N-Benzoylglycine-2,2-D2, also known as hippuric acid, is a metabolite of aromatic compounds from food and is commonly found in urine . It is a labelled N-Benzoylglycine .
Molecular Structure Analysis
The molecular formula of N-Benzoylglycine-2,2-D2 is C9H7D2NO3 . The InChI Key is ZANQEERTSLUCTG-GZEMNZGQSA-N . The exact mass is 198.09734574 . It has a topological polar surface area of 73.2, a heavy atom count of 14, and an isotope atom count of 2 .Physical And Chemical Properties Analysis
N-Benzoylglycine-2,2-D2 has a molecular weight of 198.22 . It has a density of 1.286 g/cm3 . Its boiling point is 464.125ºC at 760 mmHg , and its flash point is 234.495ºC .Applications De Recherche Scientifique
Enantioselective Synthesis
N-Benzoylglycine, a naturally occurring compound, has been utilized as a chiral inducer in enantioselective synthesis. This application is significant in producing compounds with extremely high enantiomeric excess, a critical aspect in creating substances with specific desired properties (Kawasaki et al., 2006).
Complex Formation and Characterization
The formation of complexes with metals such as Mn(II), Au(III), and Zr(IV) using N-Benzoylglycine has been explored. These complexes have been characterized through various techniques, providing valuable insights into their structure and potential applications in fields like biochemistry and materials science (Refat et al., 2008).
Magnetic Interaction Studies
N-Benzoylglycine has been used in the study of weak exchange interactions in the copper(II)-N-Benzoylglycine complex. This research offers a deeper understanding of magnetic interactions in biologically relevant systems (Vieira et al., 2008).
Pseudocapacitance Enhancement
In the field of materials science, derivatives of N-Benzoylglycine have been used to enhance the pseudocapacitance performance of certain films. This has implications for developing more efficient energy storage materials (Kowsari et al., 2019).
Crystal Growth and Characterization
The study of the growth habits of N-Benzoylglycine in gels has provided insights into crystal formation processes. This research is essential for understanding and designing materials with specific crystal structures (Ramachandran & Natarajan, 2005).
O-Glycosidation Catalysis
N-Benzoylglycine has been employed as a catalyst in stereoselective O-glycosidation processes. This application is particularly relevant in the synthesis of complex carbohydrates and glycoconjugates (Dubey et al., 2019).
Antimicrobial Activity Studies
Research into the synthesis of novel compounds using N-Benzoylglycine has led to the discovery of substances with potential antimicrobial activities. Such studies are crucial in the ongoing search for new antibiotics and antifungal agents (Mange et al., 2013).
Biochemical Characterization
N-Benzoylglycine's role in biochemical processes, like the formation of hippurate through glycine N-acyltransferase, has been studied. This research enhances our understanding of metabolic detoxification processes (Dempsey et al., 2014).
Structural Synthesis and Analysis
N-Benzoylglycine has been used in the synthesis and structural characterization of various compounds, providing valuable insights into molecular structures and potential applications in medicinal chemistry and materials science (Brussel & Sumere, 2010).
Coordination Compounds Research
Research on coordination compounds of N-Benzoylglycine with metals like cobalt and nickel has contributed to our understanding of such complexes' structural properties. This research has implications in various fields, including catalysis and materials science (Narvekar & Srinivasan, 2020).
Safety And Hazards
N-Benzoylglycine-2,2-D2 is non-hazardous for transport . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If it comes into contact with skin, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Propriétés
IUPAC Name |
N-(2-amino-1,1-dideuterio-2-oxoethyl)benzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQEERTSLUCTG-GZEMNZGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)NC(=O)C1=CC=CC=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoylglycine-2,2-D2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)





![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
